

FTIR spectroscopy of 5-Methyl-2-thiophenecarboxylic acid

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An Application Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of **5-Methyl-2-thiophenecarboxylic acid**

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Abstract

This technical guide provides a comprehensive framework for the analysis of **5-Methyl-2-thiophenecarboxylic acid** using Fourier-Transform Infrared (FTIR) spectroscopy. **5-Methyl-2-thiophenecarboxylic acid** is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] Consequently, its unambiguous identification and quality control are paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for its structural characterization.^{[2][3]} This document details the theoretical underpinnings of its infrared spectrum, provides validated, step-by-step protocols for sample analysis via Attenuated Total Reflectance (ATR), and offers an in-depth guide to spectral interpretation. The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure.

Introduction: Molecular Structure and Spectroscopic Principles

5-Methyl-2-thiophenecarboxylic acid ($C_6H_6O_2S$, Molar Mass: 142.18 g/mol) is an aromatic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.[4][5]

Chemical Structure:

The infrared spectrum of this molecule is dominated by the vibrational modes of its key functional groups: the carboxylic acid, the thiophene ring, and the methyl group. The most defining characteristic arises from the carboxylic acid moiety, which, in the solid state, exists as a stable hydrogen-bonded dimer.[6][7] This intermolecular interaction profoundly influences the spectrum, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, providing a unique spectral signature.[8]

The Causality of Hydrogen Bonding in the IR Spectrum

In the condensed phase, two molecules of **5-Methyl-2-thiophenecarboxylic acid** associate through strong hydrogen bonds to form a cyclic dimer. This dimerization has two major consequences:

- Broadening of the O-H Stretch: The O-H bond within the hydrogen-bonded system is weakened and its vibrational energy levels become more varied. This results in an exceptionally broad and characteristic absorption band, easily distinguishable from the sharper O-H stretch of a non-hydrogen-bonded (monomeric) alcohol or a free carboxylic acid.[9][10]
- Lowering the C=O Stretch Frequency: The hydrogen bonding to the carbonyl oxygen withdraws electron density, weakening the C=O double bond. This decrease in bond strength lowers the energy required to excite its stretching vibration, causing a shift to a lower wavenumber (red shift) compared to a monomeric carboxylic acid.[7][10]

The expected vibrational modes are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|-------------------------|---------------------------|---|--------------------|
| Carboxylic Acid (Dimer) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Thiophene Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Methyl Group | Aliphatic C-H Stretch | ~2920 - 2980 | Medium, Sharp |
| Carboxylic Acid (Dimer) | C=O Stretch | 1680 - 1710 | Very Strong, Sharp |
| Thiophene Ring | C=C Aromatic Ring Stretch | 1350 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Carboxylic Acid (Dimer) | O-H Bend (Out-of-Plane) | 900 - 950 | Broad, Medium |
| Thiophene Ring | C-S Stretch | 650 - 850 | Weak to Medium |

Table 1: Principal vibrational modes for **5-Methyl-2-thiophenecarboxylic acid** and their expected infrared absorption regions.[6][11][12]

Experimental Protocols

This section provides a detailed methodology for acquiring the FTIR spectrum of **5-Methyl-2-thiophenecarboxylic acid**. The preferred method, Attenuated Total Reflectance (ATR)-FTIR, is detailed below due to its speed, ease of use, and minimal sample preparation requirements. [13][14]

Safety & Handling

- Hazard Identification: **5-Methyl-2-thiophenecarboxylic acid** may cause skin, eye, and respiratory tract irritation.[15][16][17] The toxicological properties have not been fully investigated.[15]

- Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling the compound.[4]
- Handling: Handle in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[15] Avoid contact with skin and eyes.[17]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]

Protocol: Analysis by ATR-FTIR

This protocol is designed for a modern FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

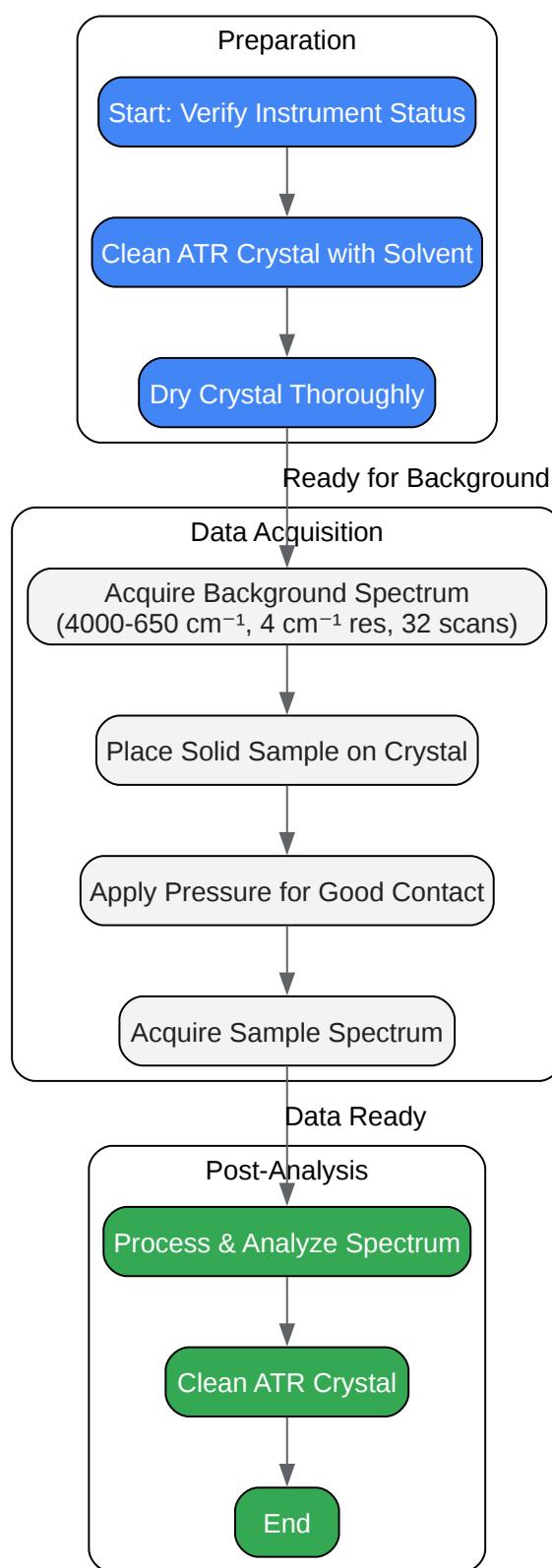
- FTIR Spectrometer with ATR accessory
- **5-Methyl-2-thiophenecarboxylic acid** solid sample
- Micro-spatula
- Solvent for cleaning (e.g., Isopropanol, FTIR-grade)
- Lint-free laboratory wipes (e.g., Kimwipes™)
- Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Confirm the ATR accessory is correctly installed.
- Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Apply a few drops of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.
- Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H_2O , CO_2) and the instrument's optical bench, which is then subtracted from the sample spectrum.[18] Typical parameters are a scan range of $4000\text{--}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.
- Sample Application: Place a small amount (typically 1-5 mg) of the solid **5-Methyl-2-thiophenecarboxylic acid** powder onto the center of the ATR crystal using a clean micro-

spatula.

- **Apply Pressure:** Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for generating a high-quality spectrum.[18]
- **Sample Spectrum Acquisition:** Using the same parameters as the background scan, acquire the sample spectrum. The instrument's software will automatically perform a ratio of the sample scan to the background scan to generate the final infrared spectrum in absorbance or transmittance units.
- **Post-Measurement Cleanup:** Release the pressure arm and remove the bulk of the sample powder with a dry, lint-free wipe. Perform a final cleaning of the crystal with isopropanol as described in Step 2 to prepare the instrument for the next user.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the ATR-FTIR analysis protocol.

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Caption: ATR-FTIR Experimental Workflow.

Spectral Analysis and Data Interpretation

The FTIR spectrum of **5-Methyl-2-thiophenecarboxylic acid** is rich with information. The following analysis is based on established principles of infrared spectroscopy and reference data from the NIST Chemistry WebBook.[\[19\]](#)[\[20\]](#)

Reference Spectrum Analysis

| Observed Peak (cm ⁻¹) | Vibrational Assignment | Functional Group | Characteristics |
|--------------------------------------|--------------------------------------|----------------------------|--|
| ~3300 - 2500 | O-H Stretch | Carboxylic Acid (Dimer) | Extremely broad, strong band due to hydrogen bonding. [6] [7] |
| ~3100 | Aromatic C-H Stretch | Thiophene Ring | Sharp peaks, often seen as "shoulders" on the broad O-H band. [21] |
| ~2925 | Aliphatic C-H Stretch | Methyl Group | Sharp peak, also superimposed on the O-H band. |
| ~1685 | C=O Stretch | Carboxylic Acid (Dimer) | Very strong and sharp, position lowered by conjugation. [10] [22] |
| ~1540, 1440, 1360 | C=C Aromatic Ring Stretches | Thiophene Ring | Series of sharp bands of variable intensity. [12] |
| ~1290 | C-O Stretch / O-H Bend (in-plane) | Carboxylic Acid | Strong, coupled vibration. [6] |
| ~930 | O-H Bend (Out-of- Plane) | Carboxylic Acid (Dimer) | Characteristic broad, medium-intensity band. [6] |

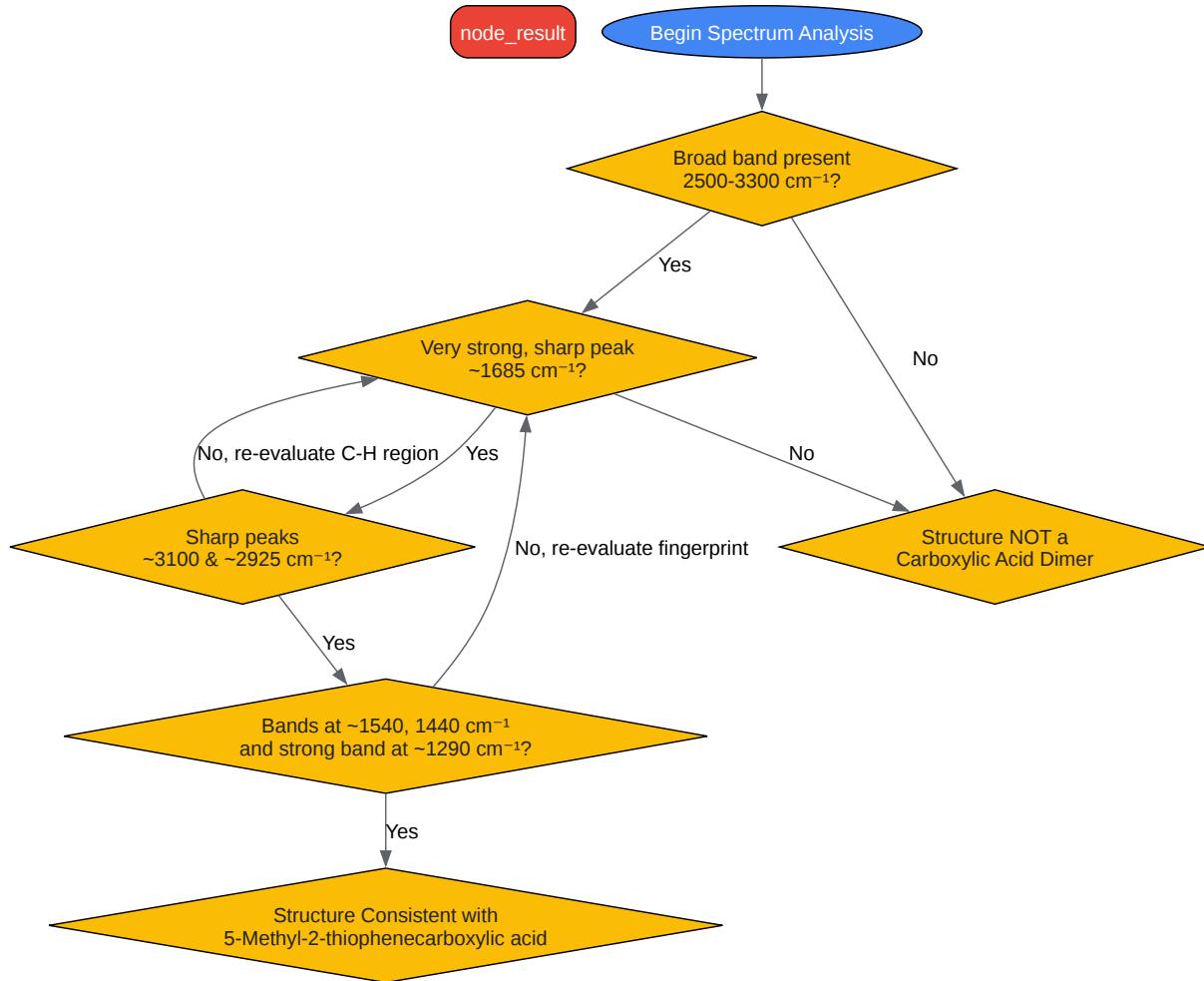
Table 2: Detailed assignment of observed infrared absorption bands for **5-Methyl-2-thiophenecarboxylic acid**.

Step-by-Step Interpretation Guide

A systematic approach is crucial for accurate spectral interpretation.

- The O-H Region ($4000\text{-}2500\text{ cm}^{-1}$): The first and most obvious feature to identify is the immense, broad absorption spanning from $\sim 3300\text{ cm}^{-1}$ down to 2500 cm^{-1} .^[10] The presence of this band is definitive proof of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad feature, look for smaller, sharper peaks around 3100 cm^{-1} (aromatic C-H) and 2925 cm^{-1} (aliphatic C-H).
- The Carbonyl Region ($1800\text{-}1650\text{ cm}^{-1}$): Scan for the strongest, sharpest peak in the spectrum, which will be the C=O stretch located around 1685 cm^{-1} .^[22] Its high intensity and position confirm the carboxylic acid group. Its location below 1700 cm^{-1} is consistent with both dimerization and conjugation with the aromatic thiophene ring.^{[10][22]}
- The Fingerprint Region ($1600\text{-}650\text{ cm}^{-1}$): This region contains a wealth of structural information.
 - Identify the series of peaks between 1600 cm^{-1} and 1350 cm^{-1} corresponding to the C=C stretching vibrations of the thiophene ring.^[12]
 - Locate the strong band near 1290 cm^{-1} , which arises from the C-O stretching vibration, heavily coupled with the in-plane O-H bend.^[6]
 - Confirm the presence of the broad out-of-plane O-H bend, another hallmark of a carboxylic acid dimer, around 930 cm^{-1} .^[6]

Spectral Interpretation Logic Diagram

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Caption: Logical workflow for spectral confirmation.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of **5-Methyl-2-thiophenecarboxylic acid**. The spectrum is unequivocally defined by the characteristics of a hydrogen-bonded carboxylic acid dimer, namely the exceptionally broad O-H stretching band and a strong carbonyl absorption near 1685 cm^{-1} . Additional absorptions from the thiophene ring and methyl C-H bonds further confirm the molecular structure. The ATR-FTIR method presented here is a robust, rapid, and reliable protocol for obtaining high-quality spectra, facilitating routine identity testing and quality assurance in both research and industrial settings.

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